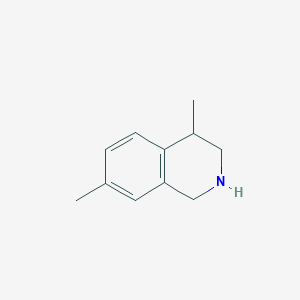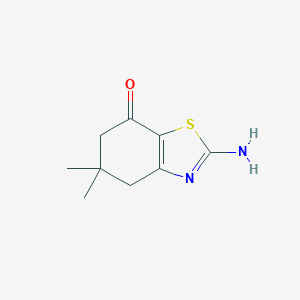
2-アミノキナゾリン
概要
説明
2-Aminoquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their significant biological and pharmaceutical properties, including anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer activities . The structure of 2-aminoquinazoline consists of a quinazoline core with an amino group attached to the second carbon atom.
科学的研究の応用
2-Aminoquinazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: 2-Aminoquinazoline derivatives are investigated for their potential as anticancer, antiviral, and antibacterial agents
Industry: The compound is used in the development of agrochemicals and functional materials.
作用機序
Target of Action
The primary targets of 2-Aminoquinazoline are the Epidermal Growth Factor Receptor (EGFR) and Human EGFR-related Receptor 2 (HER2) . These receptors are validated targets for anticancer drugs and provide synergistic effects when targeted simultaneously .
Mode of Action
2-Aminoquinazoline interacts with its targets, EGFR and HER2, by inhibiting their activity . The inhibition of these receptors disrupts their normal function, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of EGFR and HER2 by 2-Aminoquinazoline affects several key biochemical pathways. These include the PI3K/AKT/mTOR, Ras/Raf/MAPK, and JAK/STAT pathways , which govern cell proliferation, differentiation, migration, and inhibition of apoptosis . Therefore, the overexpression of EGFR and HER2 could trigger uncontrolled cell growth leading to cancer .
Pharmacokinetics
The pharmacokinetics of 2-Aminoquinazoline derivatives have been studied. For instance, compound 2b, a derivative of 2-Aminoquinazoline, showed the highest exposure (AUC 24h = 41.57 μg∙h/mL) of the synthesized compounds . An in vivo single-dose toxicity evaluation of compound 2b at 250 and 500 mg/kg in rats resulted in no deaths and an approximate lethal dose greater than 500 mg/kg . This suggests that 2-Aminoquinazoline and its derivatives have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 2-Aminoquinazoline’s action primarily involve the inhibition of cell proliferation. By inhibiting EGFR and HER2, 2-Aminoquinazoline disrupts the normal cell cycle, leading to a decrease in the proliferation of cancer cells .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-Aminoquinazoline interacts with various enzymes, proteins, and other biomolecules. It has been reported to have strong anti-inflammatory properties against multiple molecules involved in inflammation, including prostaglandin (PGE-2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) .
Cellular Effects
2-Aminoquinazoline has been found to have potent effects on various types of cells. For instance, it has shown remarkable antiproliferative activity against A549 lung cancer cell lines . It has been reported to inhibit the migration and invasion of A549 tumor cells by regulating the PAK4-directed downstream signaling pathways .
Molecular Mechanism
The molecular mechanism of action of 2-Aminoquinazoline involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The synthesis of 2-aminoquinazoline derivatives is achieved by using hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminoquinazoline have been observed to change over time. For instance, a compound named 9d, which is a derivative of 2-Aminoquinazoline, demonstrated clear reduction of parasitemia in an in vivo setting .
Dosage Effects in Animal Models
The effects of 2-Aminoquinazoline vary with different dosages in animal models. For example, a compound named 9d, which is a derivative of 2-Aminoquinazoline, showed potential antitumor activity against A549 lung cancer cell lines .
Metabolic Pathways
2-Aminoquinazoline is involved in various metabolic pathways. It has been reported to have a wide range of pharmacological effects, including anticancer, antiviral, antibacterial, antitubercular, analgesic, antihypertensive, anti-inflammatory, antidiabetic, sedative-hypnotic, antihistaminic, anticonvulsant, and many other uses .
Transport and Distribution
Its wide range of pharmacological activities suggests that it may interact with various transporters or binding proteins .
Subcellular Localization
Given its wide range of pharmacological activities, it is likely that it may be directed to specific compartments or organelles within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoquinazoline derivatives can be achieved through various methods. One efficient method involves the acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . This reaction uses hydrochloric acid as a mediator and is carried out at 70°C in an oil bath for one hour. Another method involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides to produce 2-amino-4-iminoquinazolines .
Industrial Production Methods: Industrial production of 2-aminoquinazoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts such as palladium, ruthenium, and copper in cyclization and C-H activation/annulation reactions is common in industrial settings .
化学反応の分析
Types of Reactions: 2-Aminoquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives into dihydroquinazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazoline core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives .
類似化合物との比較
2-Aminoquinazoline can be compared with other similar compounds, such as:
2-Substituted 4-Aminoquinazoline: These derivatives contain various substituents at the second position and exhibit unique biological activities, including anticancer properties.
Uniqueness: 2-Aminoquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its derivatives are explored for their potential in various therapeutic applications, making it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAAKPFIWJXPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333973 | |
| Record name | 2-Aminoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1687-51-0 | |
| Record name | 2-Aminoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinazolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2-aminoquinazolines exert their biological effects?
A1: 2-Aminoquinazolines exhibit a wide range of biological activities, primarily attributed to their ability to interact with various biological targets. Their mechanism of action often involves binding to specific enzymes or receptors, leading to modulation of downstream signaling pathways.
Q2: Can you provide examples of specific targets and downstream effects of 2-aminoquinazolines?
A2: Certainly! 2-Aminoquinazolines have demonstrated inhibitory activity against cyclin-dependent kinase 4 (Cdk4), a key regulator of the cell cycle. [] Inhibiting Cdk4 can lead to cell cycle arrest, particularly in tumor cells lacking proper checkpoint control. [] Additionally, certain 2-aminoquinazoline derivatives function as antagonists of the CCR4 receptor, a chemokine receptor involved in immune responses. []
Q3: 2-Aminoquinazolines have shown promise as antibacterial agents. What is their mechanism of action in this context?
A3: Research indicates that 2-aminoquinazolines can act as inhibitors of histidine kinase two-component systems, essential signaling pathways in bacteria. [] Disrupting these systems can hinder bacterial growth and survival, offering a potential strategy to combat antibiotic resistance. []
Q4: What is the molecular formula and weight of 2-aminoquinazoline?
A4: The molecular formula of 2-aminoquinazoline is C8H7N3, and its molecular weight is 145.16 g/mol.
Q5: Are there any characteristic spectroscopic data for identifying 2-aminoquinazolines?
A5: Yes, 2-aminoquinazolines display characteristic peaks in various spectroscopic analyses. For instance, they exhibit specific signals in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which are instrumental in their structural elucidation. []
Q6: Is there information available regarding the material compatibility and stability of 2-aminoquinazolines?
A6: The research papers provided don't delve into the material compatibility and stability of 2-aminoquinazolines under various conditions. Further investigation is required to assess their performance and applications in specific material contexts.
Q7: Do 2-aminoquinazolines possess any catalytic properties?
A7: The provided research primarily focuses on the biological activities and synthetic pathways of 2-aminoquinazolines. There is limited information regarding their catalytic properties.
Q8: Have computational methods been employed in 2-aminoquinazoline research?
A8: Absolutely! Computational chemistry plays a vital role in understanding the structure-activity relationships of 2-aminoquinazolines. Researchers utilize molecular modeling techniques to design derivatives with enhanced potency and selectivity towards specific targets. [, ]
Q9: How do structural modifications on the 2-aminoquinazoline scaffold impact its activity?
A9: Modifications to the 2-aminoquinazoline core significantly influence its biological activity. For example, introducing an amino group at the C-2 position of 4-anilino-6,7-dimethoxyquinazolines impacted their antiproliferative activity and interaction with double-stranded DNA. [, ] Similarly, substitutions at the 2-position with various groups like thioethers or carbamic acid esters can alter their potency and selectivity towards specific targets such as phosphodiesterase (PDE) enzymes. []
Q10: What are the stability challenges associated with 2-aminoquinazolines, and are there strategies to overcome them?
A10: The provided research papers do not specifically address the stability and formulation challenges of 2-aminoquinazolines. Investigating their stability under various conditions, such as pH, temperature, and exposure to light, is crucial for developing stable formulations. Formulation strategies like using appropriate excipients and encapsulation techniques might be explored to enhance their stability, solubility, and bioavailability.
Q11: What are the common synthetic approaches for 2-aminoquinazolines?
A11: Numerous synthetic strategies exist for 2-aminoquinazolines. Some prevalent methods include: * Acid-Mediated [4+2] Annulation: Utilizing hydrochloric acid as a mediator in the reaction between N-benzyl cyanamides and 2-amino aryl ketones or 2-aminobenzonitriles. [, ] * Chan–Evans–Lam Coupling: Coupling (2-formylphenyl)boronic acids with various guanidines using a copper catalyst. [] * Copper-Catalyzed Synthesis: Reacting substituted 2-halobenzoic acids, 2-bromobenzaldehyde, 2-bromophenyl ketones, and guanidines with a copper(I) iodide catalyst. [, ] * Solid-Phase Synthesis: Treating polymer-linked amino acids with 2-nitrobenzaldehyde, followed by reduction and cyclization. [] * Reaction with ortho-Fluorobenzaldehydes or ortho-Fluoroketones: Condensing guanidine carbonate with various ortho-fluorobenzaldehydes or ortho-fluoroketones in N,N-dimethylacetamide. [, , ]
Q12: What are the potential therapeutic applications of 2-aminoquinazolines?
A12: 2-Aminoquinazolines hold promise for various therapeutic applications, including:
- Cancer Treatment: Their ability to inhibit Cdk4 makes them potential candidates for anticancer therapies. []
- Inflammatory Diseases: As CCR4 antagonists, they may find use in treating inflammatory and autoimmune disorders. []
- Infectious Diseases: Their potential as bacterial two-component system inhibitors makes them attractive for developing new antimicrobial agents. [, ]
- Neurological Disorders: Some 2-aminoquinazoline derivatives show promise as LRRK2 inhibitors, potentially beneficial for Parkinson's disease treatment. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


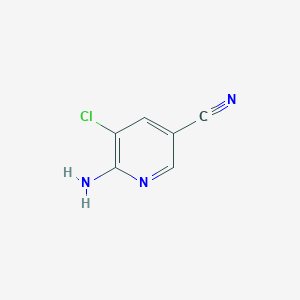
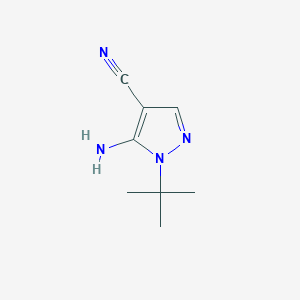
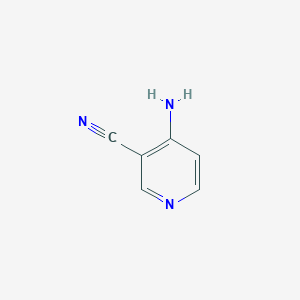
![Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B112001.png)
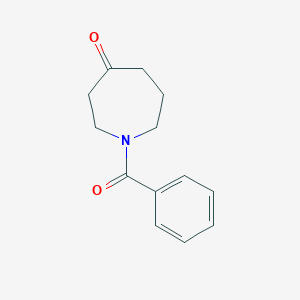
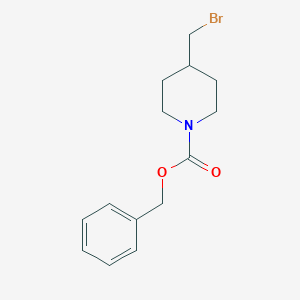
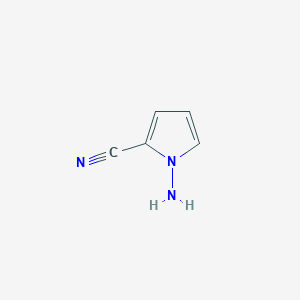
![2-Amino-[1,8]naphthyridine-3-carbonitrile](/img/structure/B112006.png)
![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B112010.png)
